5-Bromo-2-(2-methoxyethoxy)phenol
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Overview
Description
5-Bromo-2-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H11BrO3 It is a brominated phenol derivative, characterized by the presence of a bromine atom and a methoxyethoxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethoxy)phenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under sulfuric acid catalysis. The protected intermediate then undergoes bromination with bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed in a sodium hydrogen carbonate solution to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with optimizations for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxyethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for the bromination step.
Acetylation: Acetic anhydride and sulfuric acid are used for the acetylation of the phenolic hydroxyl group.
Deacetylation: Sodium hydrogen carbonate solution is used for the deacetylation step.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-(2-methoxyethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated phenol structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)phenol involves its interaction with molecular targets through its phenolic hydroxyl and bromine groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyphenol
- 4-Bromo-2-methoxyphenol
- 5-Bromo-2-methoxyphenol
Uniqueness
5-Bromo-2-(2-methoxyethoxy)phenol is unique due to the presence of both a bromine atom and a methoxyethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJIJTZLZNGJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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